molecular formula C21H30N6O4 B2921116 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-21-2

8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2921116
CAS RN: 510717-21-2
M. Wt: 430.509
InChI Key: HDTFOVNDAVOWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H30N6O4 and its molecular weight is 430.509. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on similar purine derivatives highlights the intricate processes involved in synthesizing complex molecules with potential therapeutic applications. For instance, the study of the reaction of 2-aminotheophyllines with glycerol epichlorohydrin reveals the formation of various compounds, indicating the versatility of purine chemistry in generating diverse molecular structures with potential biological activities (Kremzer et al., 1981). Additionally, the synthesis and characterization of 6-substituted amino analogs of purines for the treatment of HIV illustrate the approach towards designing more lipophilic compounds for enhanced blood-brain barrier penetration (Driscoll et al., 1995).

Biological Activity and Pharmacological Potential

The exploration of purine derivatives extends to their potential biological and pharmacological activities. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines demonstrate the therapeutic potential of purine-based compounds (Deady et al., 2003). Furthermore, the creation of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones showcases the chemical diversity and complexity achievable with purine chemistry, leading to compounds with possible pharmacological applications (Hassaneen et al., 2003).

properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-14-8-6-7-9-16(14)31-13-15(28)12-27-17-18(23-20(27)22-10-11-24(2)3)25(4)21(30)26(5)19(17)29/h6-9,15,28H,10-13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTFOVNDAVOWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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